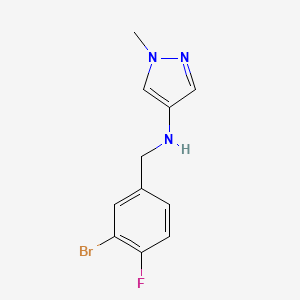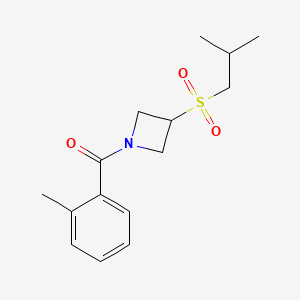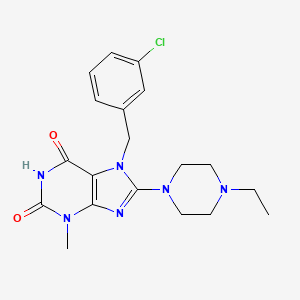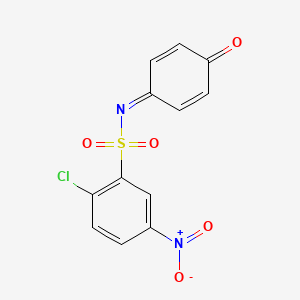![molecular formula C19H25N3O3S B2475282 N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide CAS No. 320423-03-8](/img/structure/B2475282.png)
N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation in Pharmaceutical Chemistry N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide-related compounds are frequently used in pharmaceutical chemistry for their potential therapeutic properties. For instance, derivatives of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, similar in structure to the compound of interest, have been shown to be selective and orally active inhibitors of cyclooxygenase-2, an enzyme involved in inflammation and pain processes (Friesen et al., 1998). Additionally, the synthesis of these compounds often involves green chemistry approaches, focusing on reducing waste and improving efficiency, as demonstrated in the synthesis of intermediate compounds used for treating gastroesophageal reflux disease (Gilbile et al., 2017).
Antimicrobial and Antifungal Applications Compounds structurally related to N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide have demonstrated promising antimicrobial and antifungal activities. Studies have shown that derivatives of these compounds, such as N-sulfonylamino-4-alkylsulfanyl-2-pyridones, possess significant antibacterial and antifungal properties (Elgemeie et al., 2017). This indicates their potential use in developing new antimicrobial agents to combat various infections.
Cancer Research and Drug Development In the field of cancer research, derivatives of N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide are explored for their anticancer activities. For instance, the synthesis of substituted benzenesulfonamides has been linked to their potential use as potent membrane-bound phospholipase A2 inhibitors, which could be relevant in the development of novel cancer therapies (Oinuma et al., 1991).
Drug Metabolism and Structural Studies These compounds are also significant in studying drug metabolism and structural analysis. For example, research into the absorption, distribution, metabolism, and excretion of GDC-0449, a molecule with a similar structure, has provided insights into the metabolic pathways of small-molecule inhibitors of the Hedgehog signaling pathway (Yue et al., 2011). Additionally, structural studies, such as X-ray diffraction analysis and DFT calculations, are conducted to better understand the properties of these compounds (Mphahlele & Maluleka, 2021).
Propriétés
IUPAC Name |
N',2,2-trimethyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-12-15(14-10-8-7-9-11-14)20-17(16(13)26(6,24)25)22(5)21-18(23)19(2,3)4/h7-12H,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWPELOTHLDVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)
![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2475210.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

